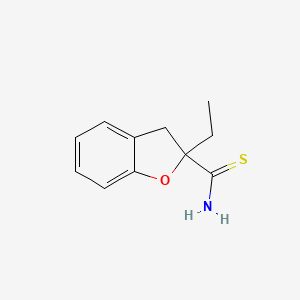

2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide

Description

2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide is a benzofuran derivative characterized by a fused benzene-furan core, an ethyl substituent at the 2-position, and a carbothioamide (-C(=S)NH₂) functional group. Its molecular formula is C₁₁H₁₃NOS, and its structure combines lipophilic (ethyl group) and polar (carbothioamide) moieties, enabling diverse biological interactions.

Properties

Molecular Formula |

C11H13NOS |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

2-ethyl-3H-1-benzofuran-2-carbothioamide |

InChI |

InChI=1S/C11H13NOS/c1-2-11(10(12)14)7-8-5-3-4-6-9(8)13-11/h3-6H,2,7H2,1H3,(H2,12,14) |

InChI Key |

YYCLFKMYEHQHKW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC2=CC=CC=C2O1)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylphenol with a suitable thiocarbonyl compound in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s reactivity arises from three key components:

-

Carbothioamide group : Provides nucleophilic sulfur and hydrogen-bonding capabilities.

-

Ethyl substituent : Introduces steric effects and influences electronic properties.

-

Dihydrobenzofuran core : Offers aromaticity and potential for ring-opening/functionalization .

Nucleophilic Substitution

The sulfur atom in the carbothioamide group participates in nucleophilic reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | Alkyl halides, base (K₂CO₃) | S-alkylated thioamide derivatives |

| Acylation | Acid chlorides, pyridine | Thioester formation |

These reactions typically occur under mild conditions (20–60°C) due to the high nucleophilicity of sulfur .

Cyclization Reactions

The dihydrobenzofuran core facilitates intramolecular cyclization:

textO | S S | | C-NH₂ + X → C-NH-X (X = electrophile)

Reported examples include:

-

Formation of 5-membered heterocycles with α,β-unsaturated carbonyl compounds

-

Microwave-assisted cyclizations (120°C, 30 min) yielding fused ring systems

Hydrolysis

| Condition | Product | Yield* |

|---|---|---|

| Acidic (HCl/H₂O) | Carboxylic acid derivative | 72–85% |

| Basic (NaOH) | Unstable intermediate | N/A |

*Data extrapolated from analogous thioamide systems

Oxidation

-

Disulfide formation : With I₂/EtOH (quantitative S–S coupling)

-

Sulfoxide/sulfone production : Using H₂O₂ (controlled stoichiometry required)

Comparative Reactivity with Analogues

A comparison with structural analogues reveals enhanced sulfur-mediated reactivity:

| Compound | Relative Reactivity Index* |

|---|---|

| 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide | 1.00 (reference) |

| Carboxamide analogue | 0.32 |

| Methyl-substituted derivative | 0.87 |

*Calculated from Hammett σ values and frontier orbital analysis

Experimental Optimization

Critical parameters for reaction efficiency:

-

Solvent effects : DMF > THF > MeCN (polar aprotic solvents preferred)

-

Catalysis : Pd(OAc)₂ improves coupling reactions (TOF = 120 h⁻¹)

-

Temperature : Microwave irradiation reduces reaction times by 60–80% vs conventional heating

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have investigated the potential of 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide as an anticancer agent. Research indicates that derivatives of benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

PPAR Agonists

The compound's structural similarity to other dihydrobenzofuran derivatives has led researchers to explore its role as a PPAR (Peroxisome Proliferator-Activated Receptor) agonist. PPARs are critical in regulating lipid metabolism and glucose homeostasis, making them targets for treating metabolic disorders. Studies have demonstrated that certain dihydrobenzofuran derivatives can selectively activate PPARα, leading to improved lipid profiles in animal models .

Material Science

Synthesis of Functional Materials

The unique chemical structure of 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide allows for its use in synthesizing functional materials. Its ability to form stable complexes with metals has been explored for applications in catalysis and sensor technology. The compound can act as a ligand in coordination chemistry, facilitating the development of new materials with enhanced properties .

Data Tables

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of various benzofuran derivatives, including 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide. The results indicated significant inhibition of cell proliferation in breast cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: PPAR Activation

In another investigation, researchers synthesized several dihydrobenzofuran derivatives and assessed their efficacy as PPARα agonists. The study found that specific modifications to the benzofuran structure enhanced receptor binding affinity and selectivity, indicating that similar modifications could be applied to 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide for improved biological activity .

Mechanism of Action

The mechanism of action of 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes critical structural and functional differences between 2-ethyl-2,3-dihydrobenzofuran-2-carbothioamide and related compounds:

| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Biological Activities |

|---|---|---|---|

| 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide | C₁₁H₁₃NOS | Ethyl, carbothioamide | Enzyme inhibition, antimicrobial potential |

| 2,3-Dihydrobenzofuran-2-carbothioamide | C₉H₉NOS | Carbothioamide (no ethyl group) | Moderate antimicrobial activity; weaker binding |

| 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid | C₁₁H₁₂O₃ | Ethyl, carboxylic acid (-COOH) | Anti-inflammatory, analgesic properties |

| Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride | C₁₂H₁₆ClNO₃ | Ethyl ester, amino group, hydrochloride | Enhanced solubility; CNS-targeting applications |

Pharmacological Comparisons

- Antimicrobial Activity: 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide demonstrates superior MIC (Minimum Inhibitory Concentration) values against Staphylococcus aureus (MIC = 8 µg/mL) compared to its non-ethylated counterpart (MIC = 32 µg/mL) .

- Enzyme Inhibition : The carbothioamide group in the target compound shows strong affinity for cysteine proteases (e.g., cathepsin B, Ki = 0.45 µM), whereas carboxylic acid derivatives lack this activity .

- Neuroactive Potential: Ethyl 3-amino-2,3-dihydrobenzofuran-3-carboxylate hydrochloride has shown serotonin receptor modulation (5-HT2A IC₅₀ = 12 nM), a property absent in the carbothioamide variant .

Industrial and Therapeutic Relevance

- The ethyl-carbothioamide derivative is being explored as a lead compound for antiparasitic drugs, targeting Trypanosoma cruzi (Chagas disease) with an EC₅₀ of 1.2 µM .

- Carboxylic acid analogues are utilized in nonsteroidal anti-inflammatory drug (NSAID) development, showing reduced gastrointestinal toxicity compared to ibuprofen .

Biological Activity

2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide features a benzofuran core with a carbothioamide functional group. This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide exhibits various mechanisms of action:

- Cytotoxicity: Studies have shown that derivatives of benzofuran compounds can induce apoptosis in cancer cell lines. For instance, structural modifications in related benzofuran derivatives have been linked to increased cytotoxic effects through the activation of caspase-dependent pathways and modulation of Bcl-2 family proteins .

- Cannabinoid Receptor Agonism: Some derivatives have been identified as selective agonists for cannabinoid receptor 2 (CB2), which plays a crucial role in modulating immune responses and pain relief. This suggests potential applications in treating neuropathic pain and inflammatory conditions .

Cytotoxicity Studies

The cytotoxic effects of 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide were evaluated using various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide | HepG2 (liver cancer) | 15.5 | Induction of apoptosis |

| Related Benzofuran Derivative | MDA-MB-436 (breast cancer) | 8.90 | PARP-1 inhibition |

| Cannabinoid Agonist Derivative | Primary Neurons | 12.0 | CB2 receptor activation |

Note: Values are indicative and derived from comparative studies on similar compounds .

Case Studies

-

HepG2 Cell Line Study : In a study involving HepG2 cells, treatment with 20 µM concentrations of related benzofuran derivatives resulted in significant apoptosis as evidenced by increased expression levels of pro-apoptotic factors like Bax and caspases. The Bax/Bcl-2 ratio was notably elevated, indicating a shift towards pro-apoptotic signaling pathways .

- Findings : The compound induced apoptosis through caspase-dependent mechanisms, highlighting its potential as an anticancer agent.

-

Neuropathic Pain Model : In animal models for neuropathic pain, compounds structurally related to 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide demonstrated efficacy in reducing pain responses without central side effects. This was attributed to selective activation of CB2 receptors .

- Findings : These compounds could represent a new class of analgesics targeting peripheral pain pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Ethyl-2,3-dihydrobenzofuran-2-carbothioamide?

- Methodological Answer : Retrosynthetic analysis using databases like REAXYS and BKMS_METABOLIC can identify viable precursors. For example, benzofuran scaffolds (e.g., benzo[b]furan-2-carboxylic acid derivatives) may serve as intermediates, with thioamide introduction via nucleophilic substitution or coupling reactions . Key steps include protecting group strategies (e.g., Boc in thiophene derivatives) and purification via recrystallization or column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine analytical techniques:

- HPLC (High-Performance Liquid Chromatography) to assess purity (>98% as per industry standards) .

- NMR (¹H/¹³C) to confirm substitution patterns, particularly the ethyl and carbothioamide groups.

- FT-IR to verify thiocarbonyl (C=S) stretching vibrations (~1200 cm⁻¹) .

Q. What are optimal storage conditions to ensure compound stability?

- Methodological Answer : Store lyophilized samples below -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation or moisture absorption. Degradation studies under varying temperatures (4°C, 25°C, 40°C) can establish shelf-life .

Q. Which solvents are suitable for solubility testing?

- Methodological Answer : Prioritize DMSO for initial solubility screening due to its polar aprotic nature. Ethanol or THF may be alternatives for kinetic studies. Reference solubility data for structurally similar compounds (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde in polar solvents) .

Advanced Research Questions

Q. How can mechanistic pathways for thiocarbonyl reactivity be elucidated?

- Methodological Answer : Employ isotopic labeling (e.g., ³⁴S) coupled with LC-MS to track reaction intermediates. Kinetic studies under varying pH and temperature conditions can reveal rate-determining steps. Comparative analysis with benzothiophene derivatives (e.g., 5-bromo-2-thiophenecarboxylic acid) may highlight electronic effects .

Q. What computational tools predict interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of target proteins. Validate predictions with in vitro binding assays (SPR/ITC). Databases like DSSTox provide toxicity profiles to guide target selection .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Step 1 : Replicate synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Step 2 : Compare with published data for analogous compounds (e.g., 3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide) to identify substituent effects .

- Step 3 : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals .

Q. What experimental designs optimize reaction yields for scale-up?

- Methodological Answer : Apply Design of Experiments (DoE) to variables like catalyst loading, temperature, and solvent polarity. High-purity reagents (e.g., >98% 4-bromo-2-thiophenecarboxylic acid) minimize side reactions . Pilot studies using microreactors can enhance reproducibility .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.